Pargamicin A
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Overview
Description
Pargamicin A is a natural product found in Amycolatopsis with data available.
Scientific Research Applications
Antibacterial Properties
Pargamicin A, a novel cyclic peptide antibiotic, was isolated from the culture broth of an actinomycete strain and identified as a member of the genus Amycolatopsis. Its potent antibacterial activity against Staphylococcus aureus, including MRSA, and Enterococcus faecalis/faecium, including VRE, is noteworthy (Igarashi et al., 2008). Further studies revealed that this compound's rapid bactericidal activity correlates with the perturbation of bacterial cell membrane potential and membrane function (Hashizume et al., 2010).
Total Synthesis and Structural Analysis
The total synthesis of this compound has been reported, providing a way to study its structure and potential modifications for enhancing its efficacy. This approach is crucial for the development of structure-activity relationships and access to other sterically congested piperazic acid-containing natural products (Elbatrawi et al., 2022).
Inhibition of Poly(ADP-ribose) Glycohydrolase
This compound has been found to inhibit poly(ADP-ribose) glycohydrolase (Parg) activity, a notable property that may have implications for therapeutic uses beyond its antibacterial activity (Masutani et al., 2002).
Discovery of Related Compounds
During the optimization of this compound production, novel cyclic depsipeptide compounds, valgamicins A, C, T, and V, were discovered. Although these valgamicins did not show potent antibacterial activity, their discovery expands the understanding of related compounds and their potential applications (Hashizume et al., 2017).
Properties
Molecular Formula |
C34H52N8O9 |
---|---|
Molecular Weight |
716.8 g/mol |
IUPAC Name |
16-benzyl-13-butan-2-yl-14,24-dihydroxy-3-(2-hydroxypropan-2-yl)-4,20-dimethyl-1,4,10,11,14,17,20,26-octazatricyclo[20.4.0.06,11]hexacosane-2,5,12,15,18,21-hexone |
InChI |
InChI=1S/C34H52N8O9/c1-7-20(2)27-32(48)40-24(14-11-15-35-40)31(47)39(6)28(34(3,4)50)33(49)41-25(17-22(43)18-36-41)30(46)38(5)19-26(44)37-23(29(45)42(27)51)16-21-12-9-8-10-13-21/h8-10,12-13,20,22-25,27-28,35-36,43,50-51H,7,11,14-19H2,1-6H3,(H,37,44) |
InChI Key |
RKUJJLKDDIAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N2C(CCCN2)C(=O)N(C(C(=O)N3C(CC(CN3)O)C(=O)N(CC(=O)NC(C(=O)N1O)CC4=CC=CC=C4)C)C(C)(C)O)C |
Synonyms |
pargamicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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